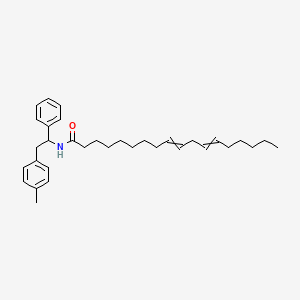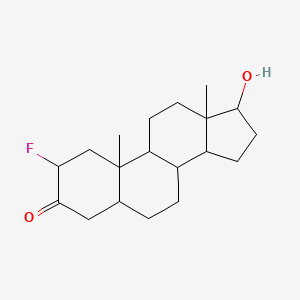
2Alpha-fluoro-17beta-hydroxy-5alpha-androstan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorohydroxyandrosterone is a synthetic fluorinated analogue of dehydroepiandrosterone (DHEA). It is known for its unique structural modifications, which include the addition of a fluorine atom and the removal of a hydroxyl group. This compound has been investigated for various therapeutic applications, including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorohydroxyandrosterone involves the selective fluorination of dehydroepiandrosterone. One of the most effective methods for introducing fluorine atoms into organic molecules is through the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions .
Industrial Production Methods: Industrial production of fluorohydroxyandrosterone typically involves multi-step chemical synthesis, starting from dehydroepiandrosterone. The process includes selective fluorination, hydroxylation, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorohydroxyandrosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fluorohydroxyandrosterone can yield fluoroketones, while reduction can produce fluorohydroxy derivatives .
Scientific Research Applications
Fluorohydroxyandrosterone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated steroids.
Biology: Investigated for its role in modulating enzyme activities and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of fluorohydroxyandrosterone involves its interaction with various molecular targets and pathways. It is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which plays a crucial role in cellular metabolism . Unlike dehydroepiandrosterone, fluorohydroxyandrosterone does not exhibit significant androgenic or estrogenic activity due to the presence of the fluorine atom, which hinders its metabolism into androgens or estrogens .
Similar Compounds:
Dehydroepiandrosterone (DHEA): A natural steroid hormone with similar structural features but lacks the fluorine atom.
Fluasterone: Another fluorinated analogue of dehydroepiandrosterone with similar therapeutic applications.
Uniqueness: Fluorohydroxyandrosterone is unique due to its selective fluorination, which enhances its stability and bioavailability while reducing androgenic and estrogenic activities. This makes it a promising candidate for therapeutic applications without the side effects associated with other steroid hormones .
properties
Molecular Formula |
C19H29FO2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3 |
InChI Key |
QBAHMYSNLVHPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
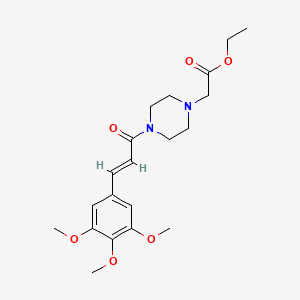

![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)
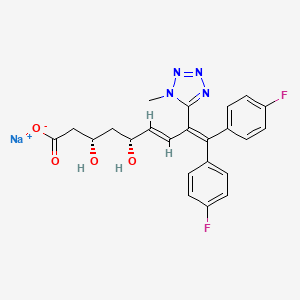
![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)

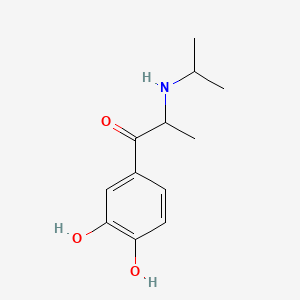
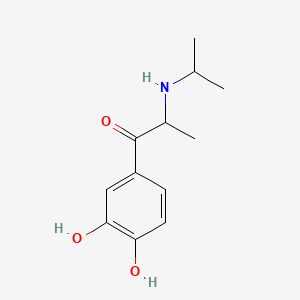
![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)
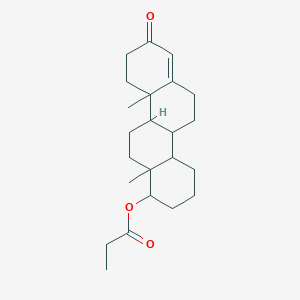
![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)
